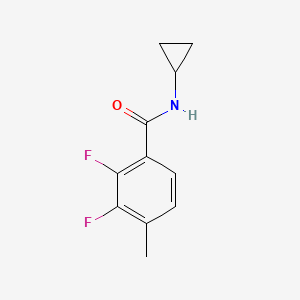

N-cyclopropyl-2,3-difluoro-4-methylbenzamide

Beschreibung

N-cyclopropyl-2,3-difluoro-4-methylbenzamide is a fluorinated benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 2,3-difluoro-4-methyl-substituted benzene ring. The cyclopropyl moiety may enhance metabolic stability, while fluorine atoms likely improve lipophilicity and target binding .

Eigenschaften

Molekularformel |

C11H11F2NO |

|---|---|

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

N-cyclopropyl-2,3-difluoro-4-methylbenzamide |

InChI |

InChI=1S/C11H11F2NO/c1-6-2-5-8(10(13)9(6)12)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) |

InChI-Schlüssel |

BWQNRTZOUSGCIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)C(=O)NC2CC2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-cyclopropyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with cyclopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Analyse Chemischer Reaktionen

N-cyclopropyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2,3-difluoro-4-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atoms contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their functions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table synthesizes structural and functional comparisons with benzamide derivatives from the evidence:

Key Research Findings

Fluorination Impact: Fluorine atoms in this compound likely enhance its resistance to oxidative degradation compared to non-fluorinated analogs (e.g., etobenzanid’s ethoxymethoxy group is hydrolytically labile ).

Activity Trends: Difluoro substitution at the 2,3-positions (target compound) versus 2,4-positions (diflufenican ) may alter target specificity. Diflufenican’s trifluoromethylphenoxy group confers herbicidal activity, whereas the target’s methyl group might shift utility toward fungicidal applications.

Thermal Stability : Fluorinated benzamides in patents (e.g., MP 175–178°C ) suggest that the target compound’s melting point could range between 150–200°C, contingent on crystallinity.

Contradictions and Limitations

- Functional Variability : Similar substituents yield divergent uses (e.g., cyprofuram’s fungicidal vs. diflufenican’s herbicidal activity), complicating precise functional predictions for the target compound.

Biologische Aktivität

N-cyclopropyl-2,3-difluoro-4-methylbenzamide, also known as AL 8697, is a compound that has garnered attention for its biological activity, particularly as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHFNO

- Molecular Weight: 402.41 g/mol

- CAS Number: 1057394-06-5

This compound exhibits strong inhibitory activity against p38α MAPK with an IC value of 6 nM. This selectivity is significant as it displays a 14-fold greater inhibition of p38α compared to p38β and a remarkable 300-fold selectivity over a panel of 91 other kinases . The inhibition of p38 MAPK is associated with anti-inflammatory effects, making this compound a candidate for treating diseases characterized by excessive inflammation.

Biological Activity and Efficacy

-

Anti-inflammatory Properties:

- This compound has shown potential in reducing inflammation through its action on the p38 MAPK pathway, which is crucial in mediating inflammatory responses. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production in various cell types.

- Antimalarial Activity:

Table 1: Summary of Biological Activities

| Activity Type | Description | EC Value |

|---|---|---|

| p38 MAPK Inhibition | Selective inhibition leading to anti-inflammatory effects | 6 nM |

| Antiparasitic Activity | Effective against P. falciparum | 0.023 μM |

Case Study: Inhibition of Pro-inflammatory Cytokines

In a preclinical model, treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, cytokines known to play pivotal roles in inflammatory diseases. The results indicated that the compound could potentially serve as a therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.